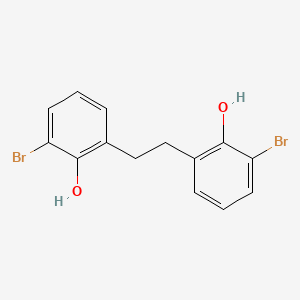![molecular formula C17H15NO2 B12596482 2H-Spiro[piperidine-3,9'-xanthen]-2-one CAS No. 648928-52-3](/img/structure/B12596482.png)
2H-Spiro[piperidine-3,9'-xanthen]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Spiro[piperidine-3,9’-xanthen]-2-one is a complex organic compound that features a spirocyclic structure, combining a piperidine ring and a xanthene moiety. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Spiro[piperidine-3,9’-xanthen]-2-one typically involves multi-step reactions. One common method includes the use of piperidine, formaldehyde, and dimedone under ultrasonic irradiation at room temperature, catalyzed by nano γ-alumina supported antimony (V) chloride . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters ensures the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2H-Spiro[piperidine-3,9’-xanthen]-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, antimony (V) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2H-Spiro[piperidine-3,9’-xanthen]-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-Spiro[piperidine-3,9’-xanthen]-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share a similar spirocyclic structure but differ in the specific rings involved.
6′-(Diethylamino)-4′-(fluoromethyl)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3′-yl β-D-galactopyranoside: Another spirocyclic compound with distinct functional groups and applications.
Uniqueness
2H-Spiro[piperidine-3,9’-xanthen]-2-one is unique due to its combination of a piperidine ring and a xanthene moiety, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
648928-52-3 |
|---|---|
Fórmula molecular |
C17H15NO2 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
spiro[piperidine-3,9'-xanthene]-2-one |
InChI |
InChI=1S/C17H15NO2/c19-16-17(10-5-11-18-16)12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11H2,(H,18,19) |
Clave InChI |
UASFMUDBIIYNCQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C3=CC=CC=C3OC4=CC=CC=C42)C(=O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12596406.png)


![2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde](/img/structure/B12596433.png)
![(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone](/img/structure/B12596436.png)
![4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid](/img/structure/B12596438.png)

![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-diol](/img/structure/B12596449.png)
![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)


![2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol](/img/structure/B12596477.png)

